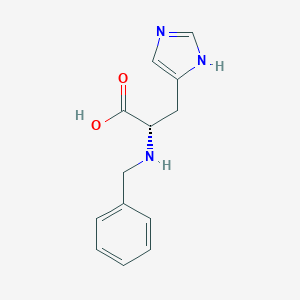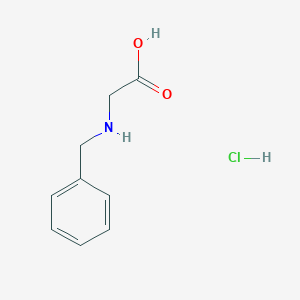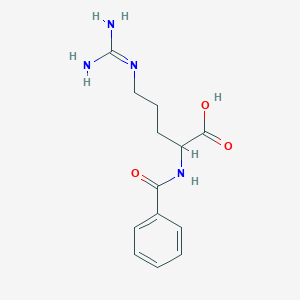
(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate
Übersicht
Beschreibung
(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate, also known as (2S,3R)-methyl 2-acetamido-3-hydroxybutyrate, is an important intermediate in the synthesis of several compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is a chiral molecule, which means it has two different forms that differ in their physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of β-Lactam Antibiotics
(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate is a key intermediate in the synthesis of β-lactam antibiotics. Highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using specific ruthenium(II) complexes results in the formation of methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate. This compound is significant due to its high diastereoisomeric and enantiomeric excess, making it a versatile intermediate for β-lactam antibiotics (Mashima et al., 1991).
Role in Stereoselective Synthesis
The compound is also utilized in stereoselective synthesis processes. A notable example is the synthesis of (3R,4S)-3-[(R)-1-hydroxyethyl]-4-trimethylsilylethynyl-2-azetidinone, derived from the reaction of the dianion of methyl (R)-3-hydroxybutanoate with specific imines. The stereospecific conversion of this product leads to valuable derivatives used in further chemical synthesis (Chiba et al., 1984).
In Wine Aging Studies
This compound plays a role in the study of wine aging. Research on substituted acids in red wine has demonstrated correlations between the age of wine and levels of various ethyl esters, including ethyl (2S)-2-hydroxy-4-methylpentanoate. These findings contribute to understanding the chemical changes that occur during wine aging and their sensory implications (Lytra et al., 2017).
Synthesis of 4-Hydroxypipecolic Acid
In the realm of organic synthesis, this compound is integral to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid. These acids are synthesized from ethyl (R)-4-cyano-3-hydroxybutanoate and find applications in various organic and medicinal chemistry contexts (Occhiato et al., 2009).
Development of Antibiotics
Additionally, this compound is a precursor for several biologically active beta-lactam antibiotics. A short stereoselective synthesis process has been developed to produce important precursors for these antibiotics, demonstrating the compound's significance in pharmaceutical synthesis (Cozzi et al., 1998).
Safety and Hazards
“(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate” is labeled with the signal word “Warning” according to safety data . It’s associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Eigenschaften
IUPAC Name |
methyl (2S,3R)-2-acetamido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINDAYECPXXNP-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















